Ethyl 4-cyano-2-fluorobenzoate
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Overview
Description
Ethyl 4-cyano-2-fluorobenzoate is an organic compound with the molecular formula C10H8FNO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a cyano group (–CN) and a fluorine atom (–F) at the 4 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-cyano-2-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-cyano-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may include techniques such as distillation and crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-cyano-2-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano group.
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can influence the reactivity of the compound in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction conditions may involve solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used. The reaction conditions typically involve acidic catalysts and controlled temperatures.
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using an amine nucleophile can yield an amide derivative.
Electrophilic Aromatic Substitution: The major products include substituted benzoates, where the electrophile has replaced a hydrogen atom on the benzene ring.
Scientific Research Applications
Ethyl 4-cyano-2-fluorobenzoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-cyano-2-fluorobenzoate depends on its specific application. In organic synthesis, its reactivity is influenced by the electron-withdrawing effects of the cyano and fluorine groups, which can stabilize reaction intermediates and facilitate various transformations. In pharmaceutical research, the compound’s interactions with biological targets may involve binding to specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Ethyl 4-cyano-2-fluorobenzoate can be compared with other similar compounds, such as:
Ethyl 4-cyano-3-fluorobenzoate: This compound has the fluorine atom at the 3 position instead of the 2 position, which can influence its reactivity and applications.
Mthis compound: The methyl ester variant has a different ester group, which can affect its physical properties and reactivity.
Uniqueness: this compound is unique due to the specific positioning of the cyano and fluorine groups on the benzene ring, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity and make it suitable for specific applications in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
ethyl 4-cyano-2-fluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-2-14-10(13)8-4-3-7(6-12)5-9(8)11/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAOWPGLLZUDHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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